molecular formula C23H42O5 B013814 1-Oleoyl-2-acetyl-sn-glycerol CAS No. 86390-77-4

1-Oleoyl-2-acetyl-sn-glycerol

Cat. No. B013814
CAS RN: 86390-77-4
M. Wt: 398.6 g/mol
InChI Key: PWTCCMJTPHCGMS-YRBAHSOBSA-N
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Description

Synthesis Analysis

OAG has been synthesized through various chemical and enzymatic methods. The selective synthesis of similar structured triglycerides, like 1,3-oleoyl-2-palmitoylglycerol, involves a two-step process employing sn1,3-regiospecific lipases, highlighting the potential for synthesizing OAG through precise enzymatic processes to achieve high yields and purity (Schmid et al., 1999).

Molecular Structure Analysis

The crystal structure of similar mixed-chain triacylglycerols has been determined, providing insights into the molecular arrangement of OAG. For instance, the structure of 1,2-dipalmitoyl-3-acetyl-sn-glycerol reveals a trilayer arrangement with significant implications for understanding OAG's molecular structure (Goto et al., 1992).

Chemical Reactions and Properties

OAG and similar compounds are known to mimic the action of tumor-promoting phorbol esters in various cell types, including their effects on fatty acid synthesis and enzyme activation. These properties are crucial for understanding the biochemical pathways influenced by OAG (Bijleveld et al., 1988).

Physical Properties Analysis

The physical behavior of mixed-chain diacylglycerols, like 1-stearoyl-2-oleoyl-sn-glycerol, shows marked polymorphism due to chain packing difficulties. This suggests that OAG could exhibit similar polymorphism and phase behavior, with implications for its physical properties and interactions with biological membranes (Di & Small, 1993).

Chemical Properties Analysis

The chemical properties of OAG, particularly its role as a DAG analog, have been extensively studied. OAG is known to stimulate the formation of phosphatidylinositol 4-phosphate in intact human platelets, illustrating its impact on phosphoinositide metabolism and signaling pathways (de Chaffoy de Courcelles et al., 1984). Additionally, its ability to stimulate superoxide generation from human neutrophils further demonstrates its biological activity and potential for research in cellular signaling and immune responses (Fujita et al., 1984).

Scientific Research Applications

  • Cellular Enzyme Induction : OAG has been shown to induce ornithine decarboxylase activity in isolated mouse epidermal cells, suggesting its role in enzyme regulation (Sasakawa, Ishii, Yamamoto, & Kato, 1985).

  • Effects on Fatty Acid Synthesis : In isolated rat liver cells, OAG exhibited a contrasting effect compared to phorbol esters, depressing the rate of de novo fatty acid synthesis and acetyl-CoA carboxylase activity (Bijleveld, Geelen, Houweling, & Vaartjes, 1988).

  • Calcium Influx in Cells : Research on neuroblastoma x glioma hybrid NG108-15 cells indicates that OAG can induce an increase in intracellular Ca2+ concentration, mediated by the influx of extracellular Ca2+ through voltage-sensitive Ca2+ channels (Osugi, Imaizumi, Mizushima, Uchida, & Yoshida, 1986).

  • Ion Channel Activation : OAG has been found to activate non-selective cationic channels in mouse intestinal myocytes, which are independent of protein kinase C mechanisms (Sakamoto et al., 2008).

  • Influence on Growth Factor Binding : In rat pancreatic acini, OAG inhibited the binding of epidermal growth factor, displaying distinct actions from other known activators of protein kinase C in pancreatic acinar cells (Brockenbrough & Korc, 1987).

  • Phosphatidylinositol Formation : It has been reported that OAG stimulates the formation of phosphatidylinositol 4-phosphate in human platelets, hinting at its role in receptor-mediated platelet activation (de Chaffoy de Courcelles, Roevens, & van Belle, 1984).

  • Superoxide Generation in Neutrophils : OAG is known to induce superoxide production in human neutrophils, a process possibly involving protein kinase C (Fujita, Irita, Takeshige, & Minakami, 1984).

  • Impact on Inositol Lipid Metabolism : In ascites tumor cells, OAG was used to study its effect on phosphoinositide metabolism, showing a negative feedback regulation mediated by OAG (Strosznajder & Haeffner, 1989).

  • Differentiation of Leukemia Cells : OAG has been found to stimulate the differentiation of HL-60 human promyelocytic leukemia cells into macrophage-like cells (McNamara, Schmitt, Wykle, & Daniel, 1984).

Safety And Hazards

1-Oleoyl-2-acetyl-sn-glycerol is classified as a combustible liquid . It is recommended to avoid breathing vapours, mist or gas, and to use personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves . It should be stored at -20°C .

properties

IUPAC Name

[(2S)-2-acetyloxy-3-hydroxypropyl] (Z)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H42O5/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(26)27-20-22(19-24)28-21(2)25/h10-11,22,24H,3-9,12-20H2,1-2H3/b11-10-/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWTCCMJTPHCGMS-YRBAHSOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](CO)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H42O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Oleoyl-2-acetyl-sn-glycerol

CAS RN

86390-77-4
Record name 1-Oleoyl-2-acetylglycerol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086390774
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,960
Citations
DY Liu, F Thilo, A Scholze, A Wittstock… - Journal of …, 2007 - journals.lww.com
… 1-Oleoyl-2-acetyl-sn-glycerol-induced calcium influx and … The 1-oleoyl-2-acetyl-sn-glycerol-induced cation influx was … influx and increased 1-oleoyl-2-acetyl-sn-glycerol-induced cation …
Number of citations: 61 journals.lww.com
C Marchetti, AM Brown - American Journal of Physiology …, 1988 - journals.physiology.org
… Protein kinase activator 1 -oleoyl-2-acetyl-sn-glycerol … 1-Oleoyl-2-acetyl-sn-glycerol (OAG), a synthetic activator of protein kinase C (PKC), modulates whole cell Ca2’ currents in a …
RW Bonser, J Dawson, NT Thompson… - FEBS …, 1986 - Wiley Online Library
OAG‐stimulated superoxide (O − 2 ) production by HL‐60 granulocytes showed enantiomeric specificity but reached a maximum of only 5% of that produced by either phorbol myristate …
M Chihara, T Nomura, M Tachibana, H Nomura… - … et Biophysica Acta (BBA …, 1989 - Elsevier
… , aractfidonic acid and 1-oleoyl-2-acetyl-sn-glycerol on ketogenesis in isolated rat h … The effects of arachidonic acid and 1-oleoyl-2-acetyl-sn-glycerol (OAG), a synthetic analogue of …
T Kawasaki, F Snyder - Journal of Biological Chemistry, 1988 - ASBMB
… Phospholipase C (Bacillus cereus), lO-hexadecyl-2-acetyl-GPC, 1-oleoyl-2-acetyl-snglycerol, 1,2-dioleoyl-sn-glycerol, triolein, acetyl-coA, and other acylCoA thioesters were purchased …
Number of citations: 17 www.jbc.org
WJ MALAISSE, ME DUNLOP… - European journal of …, 1985 - Wiley Online Library
… In the present work, we have investigated whether the membraneaccessible diacylglycerol, 1 -oleoyl-2-acetyl-sn-glycerol (OAG), mimics the stimulant action of tumor-promoting phorbol …
C Hörnig, D Albert, L Fischer, M Hörnig… - Journal of Biological …, 2005 - ASBMB
5-Lipoxygenase (5-LO) catalysis is positively regulated by Ca 2+ ions and phospholipids that both act via the N-terminal C2-like domain of 5-LO. Previously, we have shown that 1-oleoyl…
Number of citations: 65 www.jbc.org
JB Strosznajder, EW Haeffner - Journal of Lipid Mediators, 1989 - europepmc.org
1-Oleoyl-2-acetyl-sn-glycerol (OAG), the membrane-permeable analogue of 1, 2-diacylglycerol (DAG), which stimulates ascites tumor cell proliferation, was used to study its effect on …
Number of citations: 5 europepmc.org
J Dawson, RW Bonser, NT Thompson, GJ Blackwell… - 1986 - portlandpress.com
The tumour-promoting phorbol diesters potently activate a number of cellular responses including superoxide (0,) production by polymorphonuclear leucocytes (Repine et al., 1974). …
Number of citations: 1 portlandpress.com
Y Ozaki, S Kume, T Ohashi, Y Niwa - Biochemical and biophysical research …, 1986 - Elsevier
… induced by 1-oleoyl-2-acetyl-sn-glycerol at concentrations … production induced by 1-oleoyl-2-acetyl-sn-glycerol than that … production by 1-oleoyl-2-acetyl-sn-glycerol at concentrations …

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